molecular formula C19H20N2O3S B2583159 3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 1797263-14-9

3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2583159
CAS No.: 1797263-14-9
M. Wt: 356.44
InChI Key: KBQUOYJACZLPBU-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with a nitrogen atom embedded within the ring system. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the intramolecular cycloacetalization/ketalization of o-carbonyl allylbenzenes mediated by CuI/DMSO, which constructs the bicyclic core with high yields . Another method involves the regio- and diastereoselective intramolecular [3 + 2] nitrone cycloaddition reaction, which efficiently forms the bicyclo[3.2.1]octane scaffold .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The bicyclic structure allows for specific interactions with biological macromolecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of both benzenesulfonyl and pyridine-3-carbonyl groups, which impart distinct chemical and biological properties. Its specific bicyclic structure also contributes to its uniqueness, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(14-5-4-10-20-13-14)21-15-8-9-16(21)12-18(11-15)25(23,24)17-6-2-1-3-7-17/h1-7,10,13,15-16,18H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQUOYJACZLPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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